molecular formula C9H5N3O B1344036 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile CAS No. 1101120-05-1

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B1344036
CAS No.: 1101120-05-1
M. Wt: 171.16 g/mol
InChI Key: AWKQMXSIHPOEGN-UHFFFAOYSA-N
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Description

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile: is a heterocyclic compound with a fused ring structure that includes both pyrazole and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .

Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The formyl and carbonitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is unique due to its specific functional groups (formyl and carbonitrile) that confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in medicinal chemistry .

Properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQMXSIHPOEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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